molecular formula C15H10N2O6S B6420506 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1??,2-benzothiazole-1,1,3-trione CAS No. 74918-60-8

2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1??,2-benzothiazole-1,1,3-trione

Cat. No.: B6420506
CAS No.: 74918-60-8
M. Wt: 346.3 g/mol
InChI Key: KDNRXRRJFWDVBQ-UHFFFAOYSA-N
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Description

2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione typically involves the reaction of 4-nitrobenzaldehyde with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an ionic liquid, to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous-flow microreactors, which allow for better control over reaction conditions and improved scalability. The use of packed-bed microreactors with functionalized ionic liquids has been shown to be effective in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen or palladium on carbon for reduction reactions, and strong acids or bases for substitution and condensation reactions. Typical conditions involve moderate temperatures and controlled pH levels to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while condensation reactions can produce complex cyclic structures .

Scientific Research Applications

2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is unique due to its benzothiazole ring system, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .

Properties

IUPAC Name

2-[2-(4-nitrophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6S/c18-13(10-5-7-11(8-6-10)17(20)21)9-16-15(19)12-3-1-2-4-14(12)24(16,22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNRXRRJFWDVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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